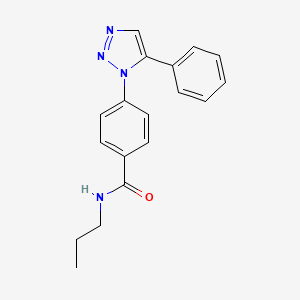
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide
Descripción general
Descripción
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide, also known as PPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPTB is a member of the triazole family of compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide involves the inhibition of the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide leads to an increase in insulin sensitivity. This results in improved glucose uptake and utilization, which can help in the treatment of type 2 diabetes.
Biochemical and physiological effects:
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has several advantages for lab experiments. It is a highly selective inhibitor of PTP1B and does not inhibit other PTPs. This makes it a valuable tool for studying the role of PTP1B in various cellular processes. However, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the potential use of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide in the treatment of other diseases, such as cancer and inflammation. Additionally, more studies are needed to establish the safety and efficacy of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide in humans. Overall, 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has significant potential for scientific research and may have important applications in the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit inhibitory effects on the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various cellular processes. 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide has been shown to selectively inhibit the activity of PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-propylbenzamide a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
4-(5-phenyltriazol-1-yl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-12-19-18(23)15-8-10-16(11-9-15)22-17(13-20-21-22)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAOXBSXMKXMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)

![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4716788.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4716796.png)
![methyl {[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4716811.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4716812.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)

![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)
![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)